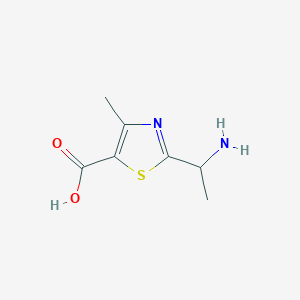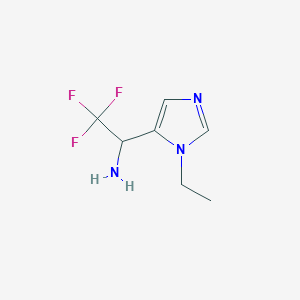
1-(1-ethyl-1H-imidazol-5-yl)-2,2,2-trifluoroethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-ethyl-1H-imidazol-5-yl)-2,2,2-trifluoroethan-1-amine is a chemical compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ethyl-1H-imidazol-5-yl)-2,2,2-trifluoroethan-1-amine typically involves the reaction of 1-ethyl-1H-imidazole with a trifluoroethylating agent. One common method involves the use of trifluoroethylamine as the trifluoroethylating agent. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction conditions often include the use of a suitable solvent, such as tetrahydrofuran (THF) or methanol, and a base, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures are essential in industrial production to meet regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-ethyl-1H-imidazol-5-yl)-2,2,2-trifluoroethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of corresponding imidazole N-oxide derivatives.
Reduction: Formation of the reduced amine derivative.
Substitution: Formation of substituted imidazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(1-ethyl-1H-imidazol-5-yl)-2,2,2-trifluoroethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Industry: Used in the development of new materials with specific properties, such as improved solubility and stability.
Wirkmechanismus
The mechanism of action of 1-(1-ethyl-1H-imidazol-5-yl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets. For instance, it can act as a modulator of serotonin receptors, influencing neurotransmitter activity in the brain. The compound’s trifluoroethyl group enhances its binding affinity and selectivity towards these receptors, making it a potential candidate for the development of new antidepressant drugs .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(1-ethyl-1H-imidazol-5-yl)methanamine dihydrochloride
- (1-ethyl-1H-imidazol-2-yl)methanamine dihydrochloride
- (1-ethyl-1H-imidazol-5-yl)methylamine
Uniqueness
1-(1-ethyl-1H-imidazol-5-yl)-2,2,2-trifluoroethan-1-amine stands out due to its trifluoroethyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for drug development and other applications where enhanced stability and bioavailability are desired.
Eigenschaften
Molekularformel |
C7H10F3N3 |
|---|---|
Molekulargewicht |
193.17 g/mol |
IUPAC-Name |
1-(3-ethylimidazol-4-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C7H10F3N3/c1-2-13-4-12-3-5(13)6(11)7(8,9)10/h3-4,6H,2,11H2,1H3 |
InChI-Schlüssel |
HYCWOHJHSQUOAB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=NC=C1C(C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


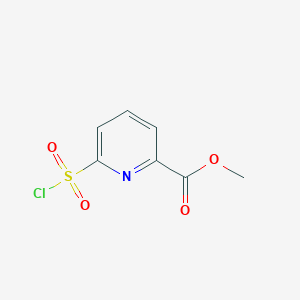
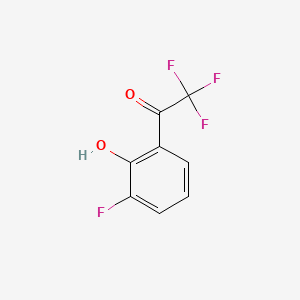

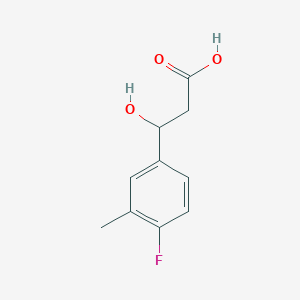
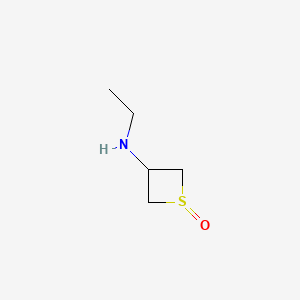
![I(2)-[[(Phenylmethoxy)carbonyl]amino]-4-pyridinepropanoic acid](/img/structure/B13563596.png)
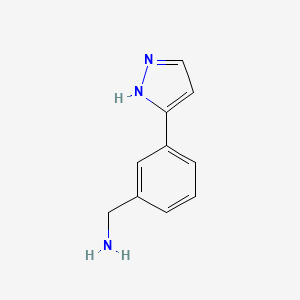

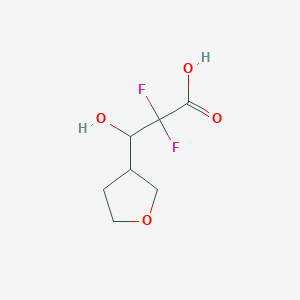

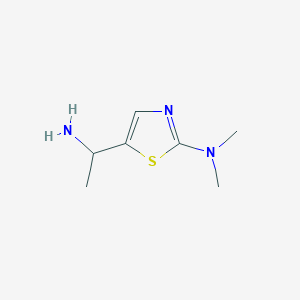
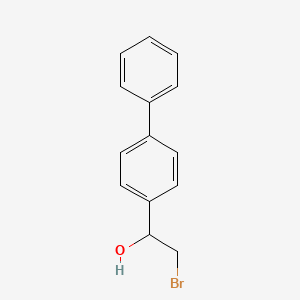
![5-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}furan-2-carboxylic acid](/img/structure/B13563655.png)
